9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H18N4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(2-amino-9H-carbazol-1-yl)-9H-carbazol-2-amine |
InChI |
InChI=1S/C24H18N4/c25-17-11-9-15-13-5-1-3-7-19(13)27-23(15)21(17)22-18(26)12-10-16-14-6-2-4-8-20(14)28-24(16)22/h1-12,27-28H,25-26H2 |
InChI Key |
WCYUTBFLMCKXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)C4=C(C=CC5=C4NC6=CC=CC=C56)N |
Origin of Product |
United States |
Synthetic Methodologies for 9h,9 H 1,1 Bicarbazole 2,2 Diamine and Its Analogues
Strategies for Core Bicarbazole Synthesis
The formation of the C-C bond linking the two carbazole (B46965) moieties is a critical step in the synthesis of bicarbazoles. Oxidative coupling and cross-coupling reactions are the most prevalent methods employed for this purpose.
Oxidative Coupling Protocols
Oxidative coupling provides a direct method for the synthesis of bicarbazoles from carbazole precursors. These reactions can be promoted by various reagents, including metal-based catalysts and metal-free organic oxidants.
Iron(III)-catalyzed oxidative coupling has been demonstrated as an effective method for the synthesis of 1,1'- and 2,2'-bicarbazoles from hydroxycarbazoles. masterorganicchemistry.comnih.gov For instance, the use of catalytic amounts of F₁₆PcFe (hexadecafluorophthalocyanine-iron) has been shown to provide good yields for the synthesis of 1,1'-bicarbazoles. masterorganicchemistry.comnih.gov Another approach involves the use of organic oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil (B122849) in the presence of an acid, which can lead to the formation of bicarbazole regioisomers. The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on the carbazole ring.
A study on the oxidative C-C coupling of carbazoles with various substituents using DDQ or chloranil/H⁺ has shown that the regioselectivity (3,3'- versus 1,3'-bicarbazole formation) is governed by the electronics of the carbazole. A proposed mechanism involves the formation of a carbazole radical cation, which has been evidenced by UV-vis-NIR absorption and EPR spectroscopy.
| Oxidant/Catalyst | Substrate | Product(s) | Key Findings |
| F₁₆PcFe | 1-Hydroxycarbazoles | 1,1'-Bicarbazoles | Good yields for 1,1'-bicarbazole formation. masterorganicchemistry.comnih.gov |
| Di-tert-butyl peroxide | 2-Hydroxycarbazoles | 2,2'-Bicarbazoles | Better results for 2,2'-bicarbazole synthesis. masterorganicchemistry.com |
| DDQ or Chloranil/H⁺ | Substituted Carbazoles | 3,3'- and 1,3'-Bicarbazoles | Regioselectivity is governed by substituent electronics. |
Cross-Coupling Approaches (e.g., Ullmann, Suzuki)
Cross-coupling reactions offer a versatile and controlled approach to the synthesis of the bicarbazole core, allowing for the coupling of two different carbazole units if required.
Ullmann Coupling: The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-catalyzed coupling of aryl halides. This reaction can be applied to the synthesis of bicarbazoles, typically by coupling a halocarbazole derivative. The traditional Ullmann reaction often requires harsh conditions, but modern advancements have led to milder and more efficient protocols. The mechanism is thought to involve the formation of an organocopper intermediate.
Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. This reaction is widely used for the synthesis of biaryls, including bicarbazoles, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts. For the synthesis of a 1,1'-bicarbazole, a 1-halocarbazole could be coupled with a 1-carbazoleboronic acid derivative. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.
A convergent synthetic route to 1,1'-bicarbazoles has been developed involving an iron(III)-catalyzed oxidative coupling of diarylamines to form 2,2'-bis(arylamino)-1,1'-biaryls, followed by a twofold palladium(II)-catalyzed oxidative cyclization. nih.gov
| Coupling Reaction | Catalyst/Reagents | Substrates | Product |
| Ullmann Coupling | Copper | Halocarbazole | Bicarbazole |
| Suzuki Coupling | Palladium catalyst, Base | Halocarbazole, Carbazoleboronic acid | Bicarbazole |
| Sequential Oxidative Coupling | Fe(III) catalyst, then Pd(II) catalyst | Diarylamines | 1,1'-Bicarbazoles nih.gov |
Selective Functionalization Routes to Diamine Derivatives
Once the 1,1'-bicarbazole core is synthesized, the next critical step is the introduction of two amino groups at the 2 and 2' positions. This requires highly selective functionalization methods.
Amination Reactions and Derivatives
Direct amination of the bicarbazole core is challenging. A more common and controllable approach involves the introduction of nitro groups followed by their reduction.
Nitration and Reduction: A potential route to 9H,9'H-[1,1'-bicarbazole]-2,2'-diamine involves the selective dinitration of the 1,1'-bicarbazole core at the 2 and 2' positions, followed by reduction of the nitro groups to amines. The success of this method hinges on the regioselectivity of the nitration step. Electrophilic aromatic substitution reactions on the carbazole ring system are influenced by the electronic properties of the heterocyclic core. masterorganicchemistry.combeilstein-journals.org The synthesis of 2,2'-dicarbazole-1,1'-biphenyl has been reported starting from the Pd-catalyzed homocoupling of o-nitrobenzoic acid to afford 2,2'-dinitro-1,1'-biphenyl, which is then reduced. nih.gov This suggests that a similar strategy could be applicable to the bicarbazole system. The reduction of the dinitro compound can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd/C) or chemical reducing agents like tin(II) chloride.
Buchwald-Hartwig Amination: An alternative strategy for the synthesis of the diamine is the Buchwald-Hartwig amination. masterorganicchemistry.comnih.govresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine. To synthesize this compound via this method, a 2,2'-dihalo-1,1'-bicarbazole precursor would be required. This dihalo derivative could then be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. The synthesis of such a dihalo-bicarbazole precursor would likely involve the halogenation of the 1,1'-bicarbazole core.
| Amination Strategy | Key Reagents | Intermediate |
| Nitration and Reduction | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., H₂/Pd/C, SnCl₂) | 2,2'-Dinitro-1,1'-bicarbazole |
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base, Amine source | 2,2'-Dihalo-1,1'-bicarbazole |
Derivatization Strategies for Enhanced Synthetic Scope
The 2,2'-diamino-1,1'-bicarbazole is a versatile building block that can be further derivatized to access a wide range of functional molecules with potential applications in materials science and medicinal chemistry. The two primary amino groups can react with various electrophiles.
Common derivatization reactions for aromatic diamines include reactions with:
Phosgene (B1210022) and its equivalents: Reaction with phosgene or triphosgene (B27547) can lead to the formation of diisocyanates or cyclic ureas. nih.govresearchgate.net These isocyanates are highly reactive intermediates that can be used to synthesize a variety of polymers and other functional materials. nih.govnih.govdiva-portal.orgrsc.orggoogle.com
Cyanogen bromide: This reagent can be used to introduce cyano groups.
Isocyanates and Isothiocyanates: Reaction with isocyanates or isothiocyanates leads to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively.
Acyl chlorides and Anhydrides: Acylation of the amino groups can be achieved using acyl chlorides or anhydrides to form diamides.
Aldehydes and Ketones: Condensation with aldehydes or ketones can form Schiff bases (imines).
These derivatization reactions allow for the fine-tuning of the electronic and photophysical properties of the bicarbazole system.
Reaction Mechanism Elucidation in Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling the regioselectivity of the reactions.
Oxidative Coupling: The mechanism of oxidative coupling of carbazoles is believed to proceed through a radical cation intermediate. In the presence of an oxidant, an electron is removed from the carbazole ring, forming a carbazole radical cation. Two of these radical cations can then couple to form the bicarbazole. The position of coupling is dictated by the distribution of spin density in the radical cation, which is in turn influenced by the electronic nature of the substituents on the carbazole ring. Computational studies can provide insights into the electron density and reactivity of different positions on the carbazole nucleus. rsc.orgnih.govshd-pub.org.rsnih.govespublisher.com
Cross-Coupling Reactions:
Ullmann Coupling: The mechanism of the Ullmann reaction is generally accepted to involve the formation of an organocopper species (Ar-Cu). This species then undergoes oxidative addition with another molecule of the aryl halide, followed by reductive elimination to form the biaryl product.
Suzuki Coupling: The catalytic cycle of the Suzuki coupling is well-established and involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
Electrophilic Substitution: The mechanism of electrophilic aromatic substitution, such as nitration, on the bicarbazole ring system follows the general two-step mechanism for aromatic compounds. masterorganicchemistry.combyjus.comchemguide.co.uk An electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex). In the second step, a proton is removed from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. The regioselectivity of the substitution is determined by the directing effects of the carbazole nitrogen and the other carbazole ring, which generally favor substitution at positions ortho and para to the nitrogen. Computational studies can help predict the most likely sites of electrophilic attack by mapping the electrostatic potential and frontier molecular orbitals of the bicarbazole molecule. beilstein-journals.orgrsc.orgnih.govshd-pub.org.rsnih.govespublisher.com
Green Chemistry Principles in Bicarbazole Diamine Synthesis
The synthesis of complex molecules like this compound traditionally involves multi-step processes that can utilize hazardous reagents, high temperatures, and generate significant waste. The application of green chemistry principles aims to mitigate these environmental and safety concerns by designing more efficient and benign synthetic routes. These principles focus on aspects such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis.
A key transformation in the synthesis of bicarbazoles is the carbon-carbon bond formation between two carbazole monomers. Historically, reactions like the Ullmann coupling, which uses stoichiometric amounts of copper, have been employed. However, these methods often require harsh reaction conditions and can lead to significant metal waste. Modern approaches are increasingly focusing on catalytic methods that are more environmentally friendly.
One of the primary goals of green chemistry is to replace stoichiometric reagents with catalytic ones. nih.gov Catalytic processes reduce waste because the catalyst is used in small amounts and can, in principle, be recycled. For the synthesis of bicarbazoles, there is a growing interest in moving away from traditional copper-based Ullmann reactions towards more sustainable catalytic systems. nih.govrug.nl
Catalytic Approaches:
Recent research has demonstrated the potential of iron-catalyzed oxidative coupling for the synthesis of bicarbazoles. Iron is an earth-abundant and less toxic metal compared to copper or palladium, making it a more sustainable choice. For instance, iron(III) catalysts have been successfully used for the oxidative homocoupling of hydroxycarbazoles to produce 1,1'- and 2,2'-bicarbazoles. frontiersin.org While this specific example does not yield the diamino derivative directly, it establishes a proof-of-concept for iron catalysis in forming the bicarbazole core. The use of iron catalysts aligns with green chemistry principles by employing a less hazardous and more abundant material. ktu.edu
Furthermore, the development of iron-catalyzed intramolecular C–H amination to form carbazoles using air as the oxidant presents a particularly green approach. acs.org This method avoids harsh reagents and uses a readily available and non-polluting oxidant. Extending such methodologies to the intermolecular coupling of carbazole units could provide a much greener pathway to bicarbazole synthesis.
Another advanced catalytic strategy involves the use of biocatalysis. Enzymes operate under mild conditions (ambient temperature and pressure in aqueous media) and exhibit high selectivity, thereby reducing the formation of byproducts. mdpi.comresearchgate.net For the synthesis of this compound, enzymes such as transaminases or imine reductases could potentially be used to introduce the amino groups onto a bicarbazole precursor. researchgate.netrsc.org Biocatalytic reductive amination is emerging as a powerful and green tool for the synthesis of chiral amines. researchgate.net While specific examples for bicarbazole substrates are not yet prevalent, the chemo-enzymatic synthesis of other carbazole derivatives has been reported, indicating the feasibility of this approach. researchgate.net
Solvent and Energy Considerations:
The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents like water, or even solvent-free reaction conditions. mdpi.com Microwave-assisted synthesis is an energy-efficient technique that can significantly reduce reaction times from hours to minutes, contributing to a greener process. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, also contribute to waste reduction and process efficiency.
The table below provides an illustrative comparison between a traditional synthetic approach and a potential greener alternative for the synthesis of a bicarbazole core, based on findings for related compounds.
| Feature | Traditional Method (Ullmann-type) | Greener Catalytic Method |
| Catalyst | Copper (stoichiometric or high loading) | Iron (catalytic amount) |
| Solvent | High-boiling point organic solvents (e.g., DMF) | Greener solvents or potentially solvent-free |
| Temperature | High temperatures (often >150 °C) | Milder temperatures |
| Waste | Significant metal and solvent waste | Reduced metal and solvent waste |
| Atom Economy | Lower, due to stoichiometric reagents | Higher, due to catalytic nature |
This table is an illustrative example based on general principles and findings for similar reactions, as specific comparative data for this compound was not available in the searched literature.
By integrating principles such as the use of earth-abundant catalysts like iron, exploring biocatalytic routes for functional group introduction, and optimizing reaction conditions to reduce energy consumption and solvent use, the synthesis of this compound can be made significantly more sustainable.
Molecular Design and Structure Function Relationships
Conformational Analysis and Torsional Dynamics
The conformational landscape of 9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine is primarily dictated by the rotation around the C1-C1' single bond that connects the two carbazole (B46965) units. This rotation is subject to significant steric hindrance imposed by the substituents at the ortho positions (the 2,2'-diamino groups and the 9,9'-protons of the carbazole rings). This restricted rotation gives rise to atropisomerism, where the molecule can exist as a pair of non-superimposable, enantiomeric conformers. pku.edu.cnlibretexts.org
The torsional dynamics, or the energetics of rotation around the C1-C1' bond, are characterized by a substantial rotational barrier. In substituted biaryls, the magnitude of this barrier is directly related to the size of the ortho-substituents. libretexts.org For the parent biphenyl, the barrier to rotation is relatively low. However, the introduction of substituents at the 2,2',6, and 6' positions dramatically increases this barrier. For instance, in 2,2'-disubstituted biphenyls, the interconversion between atropisomers requires overcoming a significant activation energy to pass through a planar transition state where the ortho-substituents are in close proximity. libretexts.org In the case of this compound, the amino groups at the 2 and 2' positions, along with the fused ring system of the carbazole moieties, create a sterically crowded environment around the central bond, leading to a high rotational barrier and the existence of stable atropisomers at room temperature.
Theoretical calculations on related systems, such as 2,2'-bi-1H-imidazole, have shown that the most stable conformation is a non-planar, twisted structure. rsc.org For 2,2'-disubstituted biphenyls, the dihedral angle between the aromatic rings in the ground state is typically around 45° to 90°, depending on the nature of the substituents. libretexts.org It is expected that this compound would adopt a similar twisted conformation to minimize steric repulsion between the amino groups and the carbazole rings.
| Compound | Method | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| 2,2'-Bi-1H-imidazole | B3LYP/6-31G* | 11.8 | rsc.org |
| 2,2'-Dicarboxylic acid biphenyl | - | Not resolvable at room temp. | libretexts.org |
| N,N'-bis(3-pentyl)-perylenebis(dicarboximide) | ¹³C-NMR | ~13.6 (57 kJ/mol) | core.ac.uk |
Stereochemical Considerations in Chiral Bicarbazole Systems
The steric hindrance that restricts rotation around the C1-C1' bond in this compound is the origin of its axial chirality. pku.edu.cn This type of stereoisomerism, known as atropisomerism, results in two stable enantiomers that are mirror images of each other but are not superimposable. nih.gov The stability of these atropisomers is a direct consequence of the high rotational barrier; if the barrier is high enough (typically > 20-23 kcal/mol), the enantiomers can be separated and isolated. nih.gov
The absolute configuration of these atropisomers is designated as (aR) or (aS) based on the Cahn-Ingold-Prelog priority rules applied to the axially chiral system. The presence of the amino groups at the 2 and 2' positions is crucial for inducing this stable chirality. In contrast, unsubstituted 1,1'-bicarbazole would have a lower rotational barrier and would racemize more readily.
The synthesis of chiral bicarbazole systems often results in a racemic mixture of the two atropisomers. Resolution of these racemates into individual enantiomers can be achieved through various techniques, including chiral chromatography or derivatization with a chiral auxiliary followed by separation of the resulting diastereomers. scispace.com The development of asymmetric synthetic methods to directly produce enantiomerically enriched bicarbazole derivatives is an active area of research. scispace.com
The chiroptical properties of these chiral bicarbazole systems, such as their specific rotation and circular dichroism (CD) spectra, are unique for each enantiomer and can be used to determine their absolute configuration and enantiomeric purity.
| Class | Half-life (t1/2) | Stereochemical Stability | Reference |
|---|---|---|---|
| Class 1 | < 60 s | Rapidly interconverting | nih.gov |
| Class 2 | 60 s < t1/2 < 4.5 years | Intermediate | nih.gov |
| Class 3 | > 4.5 years | Configurationally stable | nih.gov |
Rational Design of Substituent Effects on Electronic Structure
The electronic properties of this compound are significantly influenced by the nature and position of its substituents. The carbazole moiety itself is an electron-rich aromatic system. nih.gov The amino groups (-NH₂) at the 2 and 2' positions are strong electron-donating groups (EDGs) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. rsc.orgacs.org
The introduction of these amino groups has several key effects on the electronic structure:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels: Electron-donating groups generally raise the energy of the HOMO. rsc.org This makes the molecule more susceptible to oxidation. The effect on the LUMO energy is typically less pronounced. The energy gap between the HOMO and LUMO is consequently altered, which in turn affects the photophysical properties of the molecule, such as its absorption and emission spectra. rsc.org
Intramolecular Charge Transfer (ICT): The presence of strong electron-donating amino groups can lead to intramolecular charge transfer character in the excited state, particularly if electron-withdrawing groups were also present on the bicarbazole scaffold.
Hydrogen Bonding: The amino groups can participate in both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonds, for instance between the N-H of the amino group and the nitrogen of the adjacent carbazole ring, could influence the planarity and rotational barrier of the system. nih.gov Intermolecular hydrogen bonding plays a crucial role in the solid-state packing and morphology of thin films, which is important for applications in organic electronics.
The rational design of this compound and its derivatives involves the strategic placement of substituents to fine-tune its electronic properties for specific applications. For example, replacing the amino groups with electron-withdrawing groups (EWGs) would lower the HOMO and LUMO energy levels and increase the electron affinity of the molecule. rsc.org The Hammett parameter (σ) is a useful quantitative measure of the electron-donating or electron-withdrawing ability of a substituent and can be correlated with changes in the electronic properties of the molecule. acs.org
| Substituent Type | Example | Effect on HOMO Energy | Effect on LUMO Energy | Reference |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | -NH₂, -OCH₃ | Increases | Slight increase | rsc.org |
| Electron-Withdrawing Group (EWG) | -NO₂, -CN | Decreases | Decreases | rsc.org |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural assignment of organic molecules like 9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine.
¹H NMR: A proton NMR spectrum would be critical for confirming the placement of the amino groups and the linkage between the carbazole (B46965) units. The spectrum would be expected to show distinct signals for the aromatic protons on the carbazole backbone and the protons of the N-H groups. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would provide information about the electronic environment and connectivity of the protons. For example, protons on the amino-substituted rings would likely exhibit different chemical shifts compared to those on the unsubstituted rings. The N-H protons of the carbazole and the amine groups would likely appear as broad singlets, and their chemical shifts could be confirmed by D₂O exchange experiments.
¹³C NMR: A carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the 24 carbon atoms and help to distinguish between the substituted and unsubstituted carbon positions on the aromatic rings.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for definitively assigning all proton and carbon signals and confirming the C1-C1' linkage.
Interactive Data Table: Expected NMR Data (Hypothetical) No experimental data found in the literature.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy provides a "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to specific functional groups. Key expected vibrations include N-H stretching bands for both the secondary amine of the carbazole ring (typically around 3400 cm⁻¹) and the primary amine substituents (a doublet around 3300-3500 cm⁻¹). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. elsevierpure.com The region below 1300 cm⁻¹ would contain complex C-N stretching and various bending vibrations, contributing to the unique fingerprint of the molecule. elsevierpure.com
Interactive Data Table: Expected Vibrational Data (Hypothetical) No experimental data found in the literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a new compound. For this compound, with a molecular formula of C₂₄H₁₈N₄, the expected exact mass would be calculated. An HRMS experiment (e.g., using ESI or APCI techniques) would measure the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ to a high degree of precision (typically within 5 ppm). researchgate.net A match between the calculated and observed exact mass would provide unambiguous validation of the molecular formula.
Interactive Data Table: HRMS Data (Calculated)
| Compound Name | Molecular Formula | Calculated Exact Mass [M] | Observed Mass [M+H]⁺ |
|---|---|---|---|
| This compound | C₂₄H₁₈N₄ | 362.1531 | Data not available |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transition Analysis
Electronic spectroscopy probes the electronic transitions within a molecule and provides insights into its photophysical properties.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like THF or dichloromethane, would reveal the wavelengths at which the molecule absorbs light. Bicarbazole derivatives are known to exhibit strong absorption bands in the UV region (typically 250-400 nm) corresponding to π-π* transitions within the conjugated carbazole system. kobe-u.ac.jpnih.gov The introduction of amino groups, which are electron-donating, would likely cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted bicarbazole.
Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to an absorption maximum, the fluorescence emission spectrum would show the wavelengths at which the molecule emits light. The difference between the absorption and emission maxima is the Stokes shift. The fluorescence quantum yield (Φf), a measure of the emission efficiency, could also be determined. These properties are crucial for assessing the potential of the compound in applications like organic light-emitting diodes (OLEDs). chemicalbook.com
Interactive Data Table: Expected Electronic Spectroscopy Data (Hypothetical) No experimental data found in the literature.
Low-Temperature Photoluminescence (LTPL) for Triplet State Energy Determination
Low-temperature photoluminescence (LTPL), often measured at 77 K in a frozen solvent, is a key technique for determining the energy of the lowest triplet state (T₁). At low temperatures, non-radiative decay pathways are suppressed, allowing for the observation of phosphorescence—emission from the triplet state. The highest-energy peak in the phosphorescence spectrum corresponds to the T₁ energy level. This value is critical for designing materials for phosphorescent OLEDs (PHOLEDs), where the triplet energy of a host material must be higher than that of the phosphorescent dopant to ensure efficient energy transfer. chemicalbook.com
Interactive Data Table: Expected LTPL Data (Hypothetical) No experimental data found in the literature.
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound could be grown, this technique would provide:
Unambiguous confirmation of the molecular connectivity.
Precise bond lengths, bond angles, and torsion angles.
The dihedral angle between the two carbazole units, which is a critical parameter influencing the electronic properties. mdpi.com
Information on the crystal packing, including intermolecular interactions like hydrogen bonding involving the amine groups.
This data is fundamental for understanding structure-property relationships. nih.gov
Interactive Data Table: Crystallographic Data (Hypothetical) No experimental data found in the literature.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. nih.gov While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, EPR spectroscopy could be used to characterize its radical cation, which could be generated electrochemically or chemically. The EPR spectrum of the radical cation would provide information about the distribution of the unpaired electron's spin density across the bicarbazole framework, offering insights into the molecule's highest occupied molecular orbital (HOMO).
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. scienceopen.com It is routinely employed to calculate the potential energy surface and other ground-state properties of molecules containing several hundred atoms. scienceopen.com For carbazole (B46965) derivatives, DFT methods, including traditional hybrid and long-range corrected (LC) functionals, are used to predict their geometric and electronic properties. researchgate.net The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. researchgate.netdergipark.org.tr For instance, calculations on related carbazole derivatives have utilized the B3LYP functional with various basis sets like 6-31G(d) and 6-311++G(d,p) to explore their properties. dergipark.org.trnih.gov
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. ajchem-a.comekb.eg The HOMO energy level is an indicator of the molecule's ability to donate electrons, while the LUMO energy level relates to its electron-accepting capability. ajchem-a.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally suggests higher chemical reactivity, lower kinetic stability, and easier electronic excitation. researchgate.netdergipark.org.tr In many organic molecules, including carbazole derivatives, the HOMO is often distributed over the electron-donating part of the molecule, whereas the LUMO is localized on the electron-accepting portion. nih.gov For 9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine, the bicarbazole core would act as the primary electron-donating structure, with the amino groups further influencing the electron density and orbital energies.
While specific calculated values for this compound are not available in the cited literature, a representative data table for FMO analysis is presented below.
Table 1: Representative Frontier Molecular Orbital Data
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap (ΔE) | N/A | Energy difference between LUMO and HOMO. |
N/A: Data not available in the searched literature for this specific compound.
The distribution of electron density in a molecule provides insight into its polarity, reactivity sites, and intermolecular interactions. DFT calculations are used to generate electron density maps and molecular electrostatic potential (MEP) surfaces. These maps visualize electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule. dergipark.org.trnih.gov
In donor-acceptor systems, intramolecular charge transfer (ICT) from the donor moiety to the acceptor moiety upon photoexcitation is a key process. nih.gov For bicarbazole derivatives, the carbazole units typically serve as the electron donor. researchgate.netresearchgate.net The introduction of amino groups at the 2 and 2' positions would enhance the electron-donating strength of the bicarbazole framework, facilitating charge transfer. Analysis of the total electron density distribution, often calculated using methods like TD-DFT (B3LYP/6-31G+dp), can reveal the electron-rich (red) and electron-deficient (blue) areas of the molecule, confirming the charge flow from the donor carbazole to any potential acceptor units within a larger molecular system. nih.gov The push-pull electronic effect created by electron-donating and electron-withdrawing groups is a common feature in materials designed for nonlinear optics and other applications. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronic excited states, such as excitation energies and oscillator strengths, which are related to UV-Vis absorption spectra. faccts.demdpi.com It is generally more accurate than methods like Configuration Interaction Singles (CIS) for a similar computational cost. faccts.deresearchgate.net
For carbazole-based systems, TD-DFT calculations are essential for predicting absorption and emission spectra and understanding the nature of electronic transitions (e.g., n→π, π→π, or charge transfer). researchgate.netnankai.edu.cn The choice of functional is crucial, as standard functionals can sometimes struggle with describing charge-transfer states. aps.org By analyzing the orbitals involved in the main electronic transitions, one can confirm the ICT character of an excited state. nankai.edu.cn Such calculations are vital for designing molecules with specific photophysical properties, for instance, for use in organic light-emitting diodes (OLEDs). researchgate.netrsc.org
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on conformational changes, molecular motions, and thermodynamic properties. nih.govbiorxiv.org
Quantum Chemical Parameters and Reactivity Prediction
DFT calculations can provide a suite of quantum chemical parameters that act as descriptors for predicting the chemical reactivity of a molecule. scienceopen.comajchem-a.com These parameters are derived from the energies of the frontier molecular orbitals. dergipark.org.tr
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). researchgate.net
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). researchgate.net
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2). ajchem-a.com
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.netdergipark.org.tr
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are generally more reactive. ekb.eg
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). mdpi.comethz.ch
These parameters are valuable for comparing the reactivity of a series of related compounds and for understanding their potential interaction with other chemical species. dergipark.org.tr
Table 2: Representative Quantum Chemical Reactivity Descriptors
| Parameter | Formula | Value |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | N/A |
| Electron Affinity (A) | A ≈ -ELUMO | N/A |
| Electronegativity (χ) | χ = (I + A) / 2 | N/A |
| Chemical Hardness (η) | η = (I - A) / 2 | N/A |
| Electrophilicity Index (ω) | ω = μ² / 2η | N/A |
N/A: Data not available in the searched literature for this specific compound.
Photophysical and Electrochemical Mechanistic Studies
Photoinduced Electron Transfer (PET) Processes
Photoinduced Electron Transfer (PET) is a fundamental process in photochemistry where an electron is transferred from an electron donor to an electron acceptor upon photoexcitation. In the context of molecules containing the 9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine moiety, this bicarbazole diamine unit typically acts as a potent electron donor. When integrated into a donor-acceptor (D-A) system, photoexcitation of the molecule can lead to the transfer of an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-rich bicarbazole diamine donor, to the lowest unoccupied molecular orbital (LUMO) of the acceptor unit.
The efficiency and rate of this PET process are governed by the driving force of the electron transfer and the electronic coupling between the donor and acceptor moieties. The driving force can be estimated from the redox potentials of the donor and acceptor and the excited state energy. A key condition for PET to occur is that the process must be thermodynamically favorable. Upon electron transfer, a charge-separated state is formed, which can then relax through various pathways, including charge recombination, which may lead to light emission or non-radiative decay. The dynamics of these processes are often investigated using time-resolved spectroscopy techniques. nih.govbeilstein-journals.org In many systems, the initially formed radical-ion pair must undergo subsequent fast reactions to prevent back electron transfer, which would reform the starting molecules. beilstein-journals.org
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular Charge Transfer (ICT) is a process that occurs in molecules containing both electron-donating and electron-accepting groups connected by a π-conjugated system. mdpi.com Upon photoexcitation, there is a significant redistribution of electron density from the donor part to the acceptor part of the molecule, leading to a highly polarized excited state. The this compound unit, with its strong electron-donating amino groups and conjugated bicarbazole core, is an excellent candidate for the donor component in ICT molecules. mdpi.com
A specific and widely studied ICT mechanism is Twisted Intramolecular Charge Transfer (TICT). The TICT model suggests that after initial excitation to a locally excited (LE) state, the molecule undergoes a conformational change, typically a rotation around the single bond connecting the donor and acceptor moieties. researchgate.net This twisting leads to a perpendicular geometry where the orbital overlap between the donor and acceptor is minimized, resulting in a fully charge-separated TICT state. This state is often characterized by a large dipole moment and is significantly stabilized by polar solvents. The emission from the TICT state is typically red-shifted compared to the LE state, and in some cases, dual fluorescence from both states can be observed. researchgate.net The amine groups are common components in molecules exhibiting ICT and TICT phenomena due to their strong electron-donating nature. mdpi.comresearchgate.net
Thermally Activated Delayed Fluorescence (TADF) Principles
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission in organic molecules, leading to potentially 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). nih.gov The key requirement for TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.govnih.gov In donor-acceptor type molecules, this small ΔEST can be achieved by spatially separating the HOMO and LUMO. nih.gov
Derivatives of bicarbazole are frequently used as the donor component in TADF emitters. nih.govrsc.org The HOMO is localized on the bicarbazole donor, while the LUMO is on the acceptor unit. This spatial separation minimizes the exchange energy, thus reducing ΔEST. rsc.org A small ΔEST allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state via thermal energy at room temperature. beilstein-journals.org The up-converted singlet excitons can then decay radiatively, producing delayed fluorescence. This process adds to the prompt fluorescence from the initially generated singlet excitons. beilstein-journals.org The presence of both a short-lived prompt fluorescence component and a long-lived delayed fluorescence component is a characteristic feature of TADF emitters. beilstein-journals.org
Recent research has explored chiral bicarbazole donors connected to acceptor units to create circularly polarized TADF emitters. rsc.orgrsc.org For instance, a derivative containing a 3,3',9,9'-tetramethyl-9H,9'H-[1,1'-bicarbazole]-2,2'-diol donor unit coupled with an acceptor through a rigid 8-membered ring was shown to exhibit TADF properties with a very small ΔEST. rsc.org
Redox Behavior and Electrochemical Potentials
The redox behavior of materials based on this compound is crucial for their application in electronic devices, as it determines their energy levels (HOMO and LUMO) and charge transport properties. The bicarbazole framework is inherently electron-rich and thus prone to oxidation. The presence of two diamine groups further enhances the electron-donating character, making the molecule more easily oxidized.
The electrochemical properties are typically investigated using techniques like cyclic voltammetry. These measurements provide information on the oxidation and reduction potentials, which are essential for designing and predicting the performance of devices like OLEDs.
Cyclic Voltammetry for Redox Process Characterization
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of molecules. By measuring the current response to a triangular potential sweep, one can determine the oxidation and reduction potentials of a compound. For bicarbazole derivatives, CV is used to determine the HOMO and LUMO energy levels. The onset of the first oxidation peak in the CV curve corresponds to the removal of an electron from the HOMO, and its value can be used to estimate the HOMO energy level. Similarly, the onset of the reduction peak relates to the LUMO energy level. researchgate.net
Carbazole (B46965) derivatives are known to exhibit reversible or quasi-reversible oxidation processes. iieta.org The electrochemical characteristics, such as the oxidation potential, can be tuned by modifying the substituents on the carbazole core. The data from CV experiments are vital for assessing the suitability of these materials as charge-transporting layers or emitters in optoelectronic devices. researchgate.net
Below is an interactive data table summarizing the electrochemical properties of some related carbazole derivatives, as determined by cyclic voltammetry.
| Compound | Onset Oxidation Potential (V vs. Fc/Fc⁺) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| Derivative IIa | 1.310 | -5.81 | -2.22 | 3.59 |
| Derivative IIIa | 1.333 | -5.75 | -2.19 | 3.56 |
Data sourced from a study on carbazole derivative monomers for optoelectronic device design. researchgate.net
Electro-polymerization Mechanisms
Carbazole and its derivatives are well-known to undergo electropolymerization to form conductive and electroactive polymer films. nih.gov The mechanism of electropolymerization typically begins with the one-electron oxidation of the carbazole monomer at the electrode surface to form a radical cation. nih.gov This is followed by the coupling of two radical cations, usually at the 3- and 6-positions of the carbazole rings, which are the most electronically rich positions. Subsequent proton loss leads to the formation of a neutral dimer. This dimer is more easily oxidized than the monomer, and the process continues, leading to the growth of a polymer chain on the electrode surface. nih.gov
For this compound, the electropolymerization would likely proceed through a similar mechanism involving the oxidation of the carbazole units. The presence of the amine groups would lower the oxidation potential, potentially facilitating the polymerization process. The resulting polymer would be expected to be redox-active and could have interesting electrochromic or sensing properties. The direct, one-step electropolymerization process offers a simple way to create photoactive and redox-active porous organic polymer films with controlled thickness and properties. nih.govresearchgate.net
Applications in Advanced Functional Materials
Applications in Organic Electronics
The inherent properties of bicarbazole derivatives, such as high thermal stability, excellent hole-transporting capabilities, and tunable electronic structures, make them highly desirable for various organic electronic devices. nih.govmdpi.com Their versatility allows for their incorporation into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), contributing to enhanced device performance and stability.
Organic Light-Emitting Diodes (OLEDs) as Host and Emitter Components
In the realm of OLEDs, bicarbazole derivatives have demonstrated significant potential as both host and emitter materials. Their high triplet energy and good charge-transporting properties are crucial for achieving high-efficiency phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. ktu.eduresearchgate.net
As host materials, bicarbazole derivatives provide a suitable matrix for dispersing emissive dopants. The wide energy gap and appropriate HOMO/LUMO energy levels of bicarbazole-based hosts facilitate efficient energy transfer to the guest emitters, leading to improved quantum efficiencies and device lifetimes. ktu.eduresearchgate.net For instance, derivatives of 3,3'-bicarbazole have been successfully employed as hosts for green and red phosphorescent OLEDs, showcasing high brightness and efficiency. ktu.edu
Furthermore, strategic molecular design has enabled the development of bicarbazole-based emitters. By incorporating specific functional groups, the emission color and efficiency can be precisely tuned. nih.gov For example, blue TADF emitters have been created using a 3,3'-bicarbazole donor moiety, achieving high quantum efficiencies. acs.org The inherent stability of the bicarbazole core contributes to the operational stability of the resulting OLED devices. acs.org
Organic Field-Effect Transistors (OFETs)
The excellent charge-carrying properties of bicarbazole derivatives also make them suitable for use in OFETs. These transistors are fundamental components of flexible and transparent electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used.
Derivatives of carbazole (B46965), including bicarbazoles, have been investigated as the active semiconductor layer in OFETs. researchgate.net For example, oligocarbazole-thiophene derivatives have shown promising hole mobilities. researchgate.net The ability to modify the bicarbazole structure, such as by varying alkyl chain lengths, allows for the optimization of thin-film morphology and, consequently, the charge transport characteristics of the OFET. researchgate.net
Organic Photovoltaics (OPVs) and Perovskite Solar Cells as Hole Transport Materials
In the field of solar energy conversion, bicarbazole derivatives play a crucial role as hole transport materials (HTMs) in both OPVs and perovskite solar cells (PSCs). An efficient HTM must possess appropriate energy levels for effective hole extraction from the light-absorbing layer and high hole mobility for charge transport to the electrode.
Bicarbazole-based materials have been designed to meet these requirements. Their HOMO levels can be tuned to align with the valence band of the photoactive layer, ensuring efficient hole transfer. mdpi.comnih.gov This is critical for minimizing energy loss and maximizing the open-circuit voltage of the solar cell. Furthermore, the development of dopant-free N,N'-bicarbazole-based HTMs is a significant advancement, as it can improve the long-term stability of PSCs by avoiding the degradation issues associated with dopants. mdpi.comnih.gov The structural design of these HTMs, often involving side-chain engineering, aims to enhance their electrical, optical, and optoelectronic properties for superior device performance. mdpi.comnih.gov
Sensing Platforms and Mechanisms
The unique photophysical properties of 9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine and its derivatives make them excellent candidates for the development of chemical sensors. Their ability to exhibit changes in fluorescence upon interaction with specific analytes forms the basis of highly sensitive and selective detection methods.
Fluorescence Sensing Mechanisms
Bicarbazole-based compounds often exhibit strong fluorescence, which can be modulated by various external stimuli. This property is harnessed in fluorescence sensing, where the presence of a target analyte causes a measurable change in the fluorescence intensity or wavelength. Mechanisms such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) often govern the sensing response. For instance, the interaction of a bicarbazole-based sensor with an analyte can either quench or enhance its fluorescence, providing a clear signal for detection. The design of these sensors often involves linking the bicarbazole fluorophore to a specific recognition unit that selectively binds to the target analyte.
Receptor-Analyte Interactions for Selective Detection
The selectivity of a chemical sensor is determined by the specific interaction between the receptor part of the sensor molecule and the analyte. rsc.org Bicarbazole derivatives can be functionalized with various receptor moieties to achieve selective detection of a wide range of analytes, from metal ions to organic molecules.
The design of these receptors is crucial for achieving high selectivity. By tailoring the size, shape, and chemical nature of the binding cavity, it is possible to create sensors that can distinguish between structurally similar analytes. For example, tweezer-shaped receptors based on a diaminocarbazole framework have demonstrated remarkable selectivity for caffeine (B1668208) by utilizing a combination of hydrogen bonding, CH-π, and π-stacking interactions. nih.gov This highlights the power of molecular design in creating highly specific receptor-analyte interactions for advanced sensing applications.
Photorefractive and Nonlinear Optical (NLO) Materials
The unique electronic structure of carbazole-based molecules, characterized by electron-rich aromatic systems, makes them prime candidates for nonlinear optical (NLO) applications. NLO materials are crucial for technologies like optical switching, data storage, and signal processing. nih.gov The bicarbazole core in this compound provides a large, conjugated π-system, which is a fundamental requirement for high NLO activity. The introduction of diamine functional groups can further enhance these properties by creating a push-pull electronic system within the molecule, which modulates the ground and excited state dipole moments and improves the intrinsic hyperpolarizability. researchgate.net
Research into carbazole derivatives has shown that their NLO properties can be tuned by modifying substituent groups. nih.gov For instance, studies on other carbazole-based compounds have demonstrated significant NLO effects, such as saturation in absorption and thermal-lensing, when investigated with techniques like the Z-scan method using continuous wave lasers. du.ac.irdu.ac.ir While direct NLO studies on this compound are not extensively documented in the reviewed literature, the known characteristics of similar carbazole derivatives suggest its strong potential. nih.govdu.ac.irdu.ac.ir The diamine groups are expected to enhance the molecule's response to intense light fields, making it a promising candidate for the development of advanced photorefractive and NLO materials. researchgate.net
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Integration
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with highly ordered structures and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. nih.govnih.govtcichemicals.com The modular nature of these frameworks allows for the precise incorporation of functional building blocks, or "linkers." acs.orgsciopen.com
This compound serves as an excellent diamine linker for the synthesis of both COFs and MOFs. nih.govrsc.org
In COFs: The diamine groups can react with aldehyde linkers through condensation reactions to form stable, imine-linked 2D or 3D frameworks. rsc.orgacs.org The resulting COFs benefit from the inherent optoelectronic properties of the bicarbazole unit. nih.gov For example, bicarbazole-containing COFs have been developed for use as interlayers in perovskite solar cells, where they improve charge dynamics and device performance. rsc.org The high chemical and thermal stability of imine-based COFs makes them robust for various applications. nih.govacs.org
In MOFs: The nitrogen atoms of the diamine groups can coordinate with metal ions, acting as struts to build the framework structure. nih.govnih.gov Integrating the bicarbazole diamine into MOFs can impart photoactive or electronic properties to the material. Research on other carbazole-based linkers has shown their use in creating photochromic MOFs, where the framework exhibits reversible color changes upon light exposure due to energy transfer between the bicarbazole "antenna" and a chromophoric strut. rsc.org The diamine functionality is crucial for achieving stable coordination and enabling the construction of these advanced functional materials. nih.gov
Supramolecular Assemblies and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. nih.gov These interactions are central to the function of host-guest systems, where a larger "host" molecule encapsulates a smaller "guest" molecule, leading to applications in sensing, drug delivery, and catalysis. nih.govthno.orgrsc.org
This compound possesses several features that make it an attractive component for supramolecular assemblies:
Hydrogen Bonding: The two primary amine groups (-NH₂) are excellent hydrogen bond donors, while the nitrogen atoms within the carbazole rings can act as hydrogen bond acceptors. This allows the molecule to form well-defined, self-assembled structures through intricate hydrogen-bonding networks. mdpi.com
π–π Stacking: The large, flat aromatic surfaces of the bicarbazole units promote strong π–π stacking interactions, which are crucial for the organization of molecules in the solid state and in solution. mdpi.com
Host-Guest Potential: The cavity-like structure formed by the two carbazole units can potentially act as a host for suitable guest molecules. The formation of host-guest complexes can significantly alter the properties of both the host and guest, for instance, by enhancing the solubility or stability of a guest drug molecule. nih.govthno.org
By leveraging these non-covalent interactions, this compound can be used to construct complex, functional supramolecular architectures.
Charge Transport Material Development
Derivatives of bicarbazole are extensively researched for their application as charge transport materials, particularly as hole transport materials (HTMs) in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). mdpi.comresearchgate.netmdpi.com The bicarbazole core is an excellent electron-donating unit with high hole mobility. researchgate.net
This compound and its derivatives are designed to facilitate the efficient injection and transport of positive charge carriers (holes). researchgate.net The performance of these materials is often compared to the industry standard, spiro-OMeTAD. mdpi.com A key goal in the field is the development of dopant-free HTMs to improve the long-term stability of devices, as dopants can be hygroscopic and lead to degradation. mdpi.comresearchgate.net
Theoretical studies, such as those using Density Functional Theory (DFT), are employed to predict the electronic and optical properties of new HTMs based on the bicarbazole scaffold. mdpi.comresearchgate.net These studies help in designing molecules with optimized Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for efficient charge injection and transport. mdpi.com For instance, modifying the bicarbazole core with different functional groups can tune its absorption spectrum, energy levels, and charge transfer characteristics. mdpi.comresearchgate.net
The table below summarizes key properties for a synthetic reference bicarbazole molecule (B) and a computationally designed derivative (B6) to illustrate the impact of molecular engineering on HTM performance. mdpi.com
| Property | Molecule B (Reference) | Molecule B6 (Designed) |
| Max. Absorption (λmax) | 322.31 nm | 444.93 nm |
| Optical Band Gap | - | 3.93 eV |
| HOMO Contribution (Donor) | 99.8% | 91.3% |
| LUMO Contribution (Acceptor) | - | 78.6% |
| Core Structure | Bicarbazole | Bicarbazole with Thiophene Bridge & EWD groups |
This interactive table is based on data from a computational study on N,N'-Bicarbazole-Based Hole Transport Materials. mdpi.com
The data indicates that strategic modifications, such as adding electron-withdrawing groups (EWD), can significantly red-shift the absorption and alter the electronic structure to enhance charge transfer properties, making these materials highly promising for next-generation solar cells. mdpi.comresearchgate.net
Polymer Chemistry and Conjugated Polymer Systems
Monomer Incorporation into Polymer Backbones
The integration of 9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine into polymer backbones is primarily achieved through chemical polymerization techniques that leverage the reactivity of its diamino functional groups. These amino groups can readily participate in condensation reactions with various comonomers, such as dianhydrides or diacyl chlorides, to form polyimides and polyamides, respectively. These polymers are known for their exceptional thermal stability and mechanical strength.
Furthermore, the bicarbazole unit can be incorporated into conjugated polymer backbones through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. For this to occur, the bicarbazole monomer would first need to be functionalized with appropriate reactive groups, such as halides or boronic esters. The direct linkage between carbazole (B46965) units at the 1,1'-positions ensures a high degree of π-conjugation along the polymer chain, which is crucial for achieving desirable electronic properties. nih.gov
The synthesis of carbazole-based monomers for polymerization can be achieved through various chemical routes. For instance, the synthesis of a novel carbazole-based monomer, 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole (BHMCZ), has been reported, and its copolymerization with ethylene (B1197577) was conducted using metallocene/MAO catalyst systems. researchgate.net In another example, the synthesis of poly[9,9'-bis(6''-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT), a cationic, water-soluble conjugated polymer, involved a multi-step synthesis starting from 2,7-dibromofluorene. nih.gov
The following table summarizes representative methods for incorporating bicarbazole and related carbazole monomers into polymer chains:
| Polymerization Method | Comonomer Type | Resulting Polymer Type | Key Features of the Bicarbazole Unit's Role |
| Polycondensation | Dianhydrides, Diacyl Chlorides | Polyimides, Polyamides | The diamino groups act as the nucleophilic sites for chain growth. |
| Suzuki Coupling | Dihalides, Diboronic acids | Conjugated Polymers | The bicarbazole unit provides π-conjugation and hole-transporting properties. |
| Oxidative Coupling | Self-condensation | Polycarbazoles | The carbazole rings directly couple, often at the 3 and 6 positions. |
Electro-polymerization for Thin Film Formation
Electro-polymerization is a powerful technique for fabricating thin, uniform polymer films directly onto an electrode surface. researchgate.net For this compound, the nitrogen atoms of the carbazole rings and the amino groups can be electrochemically oxidized to form radical cations. These reactive species can then couple to form a cross-linked polymer network on the electrode. The direct 1,1'-linkage in the bicarbazole unit facilitates a more extended conjugation pathway compared to single carbazole units, making the dimer more susceptible to oxidation than the monomer itself. conicet.gov.ar
The process of electropolymerization is typically carried out using cyclic voltammetry (CV), where the potential is repeatedly swept. researchgate.net The onset oxidation potential of the monomer is a critical parameter. For instance, in the electropolymerization of a related monomer, 9H-Carbazol-9-ylpyrene, the onset oxidation potential (Eonset) was found to be 1.03 V. electrochemsci.org As the CV scanning continues, a polymer film forms on the working electrode, indicated by an increase in the redox wave current densities. electrochemsci.org
The properties of the resulting electro-polymerized films, such as conductivity, electrochromic behavior, and surface morphology, are highly dependent on the polymerization conditions, including the solvent, supporting electrolyte, and the potential range. conicet.gov.arexpresspolymlett.com For example, the electropolymerization of new dicarbazole monomers on Pt and indium tin oxide electrodes has been shown to generate electroactive polymeric films whose characteristics are strongly influenced by the alkyl chain present on the fluorene (B118485) bridge. conicet.gov.ar
Key parameters in the electropolymerization of bicarbazole-based monomers are presented in the table below:
| Parameter | Typical Value/Range | Significance |
| Onset Oxidation Potential | ~1.0 V vs. Ag/AgCl | Indicates the potential at which polymerization initiates. |
| Solvent/Electrolyte System | Acetonitrile with TBAPF6 | Provides the necessary ionic conductivity for the process. |
| Working Electrode | Platinum, Indium Tin Oxide (ITO) | Substrate for thin film deposition. |
Structure-Property Relationships in Bicarbazole-Containing Polymers
The relationship between the chemical structure of bicarbazole-containing polymers and their resulting properties is a critical area of study for tailoring materials to specific applications. rsc.org The linkage position on the carbazole unit significantly influences the electronic and photophysical properties. A 1,1'-linkage, as in the subject compound, promotes a high degree of π-conjugation. nih.gov In contrast, a 3,3'-linkage tends to enhance the electron-donating ability of the material. nih.gov
The introduction of different substituents onto the bicarbazole backbone can further tune the polymer's properties. For instance, attaching electron-withdrawing or electron-donating groups can modify the energy levels (HOMO/LUMO) of the polymer, thereby affecting its charge transport and optical properties. expresspolymlett.com The incorporation of bulky side chains can improve the solubility of the polymer in common organic solvents, which is advantageous for solution-based processing techniques.
The thermal stability of polymers derived from bicarbazole units is generally high due to the rigid and aromatic nature of the carbazole moiety. This makes them suitable for use in devices that may operate at elevated temperatures. The electrochemical properties, such as the oxidation and reduction potentials, are directly related to the electronic structure of the polymer and determine its suitability for applications like electrochromic devices and as hole-transporting layers in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net
The table below highlights key structure-property relationships for bicarbazole-based polymers:
| Structural Feature | Impact on Polymer Properties |
| 1,1'-Linkage | Enhances π-conjugation along the polymer backbone. nih.gov |
| 2,2'-Diamino Groups | Provide sites for polymerization and can influence charge transport. |
| Substituents on Carbazole Ring | Can tune solubility, energy levels, and optical properties. expresspolymlett.com |
| Overall Molecular Architecture | Affects thermal stability, morphology, and processability. |
Coordination Chemistry and Ligand Design
Role as Ligands in Metal Complexes
The fundamental role of 9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine in coordination chemistry is that of a chelating ligand. A chelating ligand is a molecule that possesses two or more separate donor atoms capable of binding to a single central metal ion, forming a ring-like structure known as a chelate. In the case of this compound, the two nitrogen atoms of the amino groups can coordinate to a metal center. This bidentate chelation is generally more stable than the coordination of two separate monodentate ligands, an observation known as the chelate effect.
The geometry and electronic properties of the resulting metal complex are significantly influenced by the structure of the bicarbazole diamine ligand. The rigid bicarbazole framework imposes steric constraints that dictate the spatial arrangement of the coordinated metal ion and any other ancillary ligands. This preorganization of the binding sites can lead to high selectivity in the formation of specific isomers of the metal complex.
Synthesis and Characterization of Metal-Bicarbazole Diamine Complexes
The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-ion, and reaction conditions can influence the stoichiometry and geometry of the resulting complex. For instance, a 1:1 molar ratio of ligand to a metal with two available coordination sites could potentially yield a square planar or tetrahedral complex, while a 2:1 ratio could lead to an octahedral complex.
The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose.
Table 1: Spectroscopic and Analytical Techniques for Characterization
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the amino groups to the metal ion by observing shifts in the N-H stretching and bending vibrations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR can confirm the structure of the ligand within the complex and provide insights into the symmetry of the complex in solution. |
| UV-Visible Spectroscopy | Used to study the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions, which provide information about the coordination environment of the metal ion. |
| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition. |
| X-ray Crystallography | Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the overall geometry of the metal coordination sphere. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N) in the complex, which helps to confirm the empirical formula. |
While specific experimental data for metal complexes of this compound are not extensively reported in the literature, the characterization of related diamine complexes provides a framework for what would be expected. For example, in the formation of a metal complex, the IR spectrum would likely show a shift to lower frequencies for the N-H stretching vibrations upon coordination to the metal center. Similarly, the 1H NMR signals for the protons near the amino groups would be expected to shift upon complexation.
Catalytic Applications of Derived Metal Complexes
For instance, ruthenium(II) complexes bearing diamine ligands have been successfully employed as precatalysts for asymmetric hydrogenation reactions. bendola.com These catalysts are crucial for the enantioselective synthesis of chiral molecules, which are of great importance in the pharmaceutical and fine chemical industries. The rigid and chiral backbone of a bicarbazole-based diamine could provide the necessary steric environment to induce high enantioselectivity in such reactions.
Furthermore, copper(II) and nickel(II) complexes with salen-type ligands, which are formed from the condensation of a diamine and a salicylaldehyde (B1680747) derivative, have been utilized as catalysts in reactions like the α-amino acid C-α alkylation. eurjchem.com While not a direct application of the bicarbazole diamine itself, this highlights the potential for its derivatives to be used in catalysis. The electronic properties of the bicarbazole unit could influence the Lewis acidity of the metal center, thereby tuning the catalytic activity.
Table 2: Potential Catalytic Applications for Metal-Bicarbazole Diamine Complexes
| Catalytic Reaction | Potential Metal Center | Role of Bicarbazole Diamine Ligand |
| Asymmetric Hydrogenation | Ruthenium(II), Rhodium(I) | Provides a rigid and chiral environment to control stereoselectivity. |
| C-C Bond Formation (e.g., Alkylation) | Copper(II), Nickel(II) | Influences the Lewis acidity of the metal center and provides steric control. |
| Oxidation Reactions | Manganese(III), Iron(III) | Stabilizes the metal in various oxidation states and influences substrate accessibility. |
The development of catalysts based on this compound would involve the synthesis of the corresponding metal complexes and subsequent screening of their catalytic performance in various reactions. Detailed mechanistic studies would then be necessary to understand the role of the ligand and the metal in the catalytic cycle.
Future Research Directions and Perspectives
Exploration of Novel Isomers and Connectivity Motifs
The functionality of bicarbazole compounds is profoundly influenced by the specific connection points between the two carbazole (B46965) units. With 15 potential isomers for the bicarbazole core, a vast chemical space remains to be explored. nih.gov While isomers such as 3,3'- and 9,9'-bicarbazole (B186256) have been investigated for applications in organic light-emitting diodes (OLEDs), many other linkage possibilities are underexplored. nih.gov
Future research should focus on the systematic synthesis and characterization of novel isomers of bicarbazole diamines. The specific placement of the amino groups and the carbazole-carbazole linkage will dictate the molecule's spatial arrangement, electronic properties, and intermolecular interactions. For instance, altering the connectivity can tune the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which is critical for applications in organic electronics.
Furthermore, the study of atropisomerism in bicarbazole systems, where rotation around the central C-C or N-N bond is hindered, presents another exciting frontier. researchgate.net Chiral bicarbazole donors have been used to create materials with circularly polarized luminescence, a property of great interest for advanced display technologies and spintronics. rsc.org Investigating the atropisomeric properties of 9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine derivatives could lead to new classes of chiral materials.
Table 1: Comparison of Bicarbazole Isomer Properties and Research Focus
| Isomer Linkage | Key Properties/Characteristics | Primary Research Application | Reference |
|---|---|---|---|
| 3,3'-Bicarbazole | Extended π-conjugation, improved material stability. | Host materials, charge-transporting layers in OLEDs. | |
| 9,9'-Bicarbazole | Spatially vertical structure, unique molecular skeleton. | Host materials for green and red OLEDs. | nih.govacs.org |
| 1,1'-Bicarbazole | Potential for axial chirality (atropisomerism). | Chiral donors for circularly polarized-TADF emitters. | rsc.org |
| N-N Atropisomers | Largely underdeveloped, challenging synthesis due to low rotational barriers. | Potential for novel chiral materials. | researchgate.net |
Multi-Component Systems and Hybrid Materials
The integration of this compound into more complex chemical systems offers a pathway to materials with synergistic or entirely new properties. Research into multi-component systems, such as co-crystals and salts, can modify the compound's physical properties through non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.com
Hybrid materials, which combine organic and inorganic components, represent a particularly promising direction. nih.gov The diamine functionality of the bicarbazole makes it an ideal building block for creating polymers and frameworks. Future work could involve:
Covalent Organic Frameworks (COFs): Using the diamine as a monomer to construct highly ordered, porous structures for applications in gas storage, separation, and catalysis. acs.org
Polymer-Nanocomposites: Incorporating the bicarbazole unit into polymer matrices alongside inorganic nanoparticles to create materials with enhanced mechanical, thermal, or electronic properties. bristolcomc.co.uk
Metal-Organic Hybrids: Coordinating the nitrogen atoms of the carbazole or amine groups to metal centers to form novel coordination polymers or metal-organic frameworks (MOFs), potentially with interesting magnetic or catalytic properties. mdpi.com
These hybrid approaches allow for the combination of the bicarbazole's charge-transporting and luminescent capabilities with the structural integrity or unique functionalities of other material classes. bristolcomc.co.uk
Table 2: Potential Hybrid Material Systems with this compound
| Hybrid System Type | Potential Interacting Component | Resulting Material Class | Potential Application |
|---|---|---|---|
| Covalent Bonding | Aldehydes, Acid Chlorides | Covalent Organic Frameworks (COFs), Polyamides/Polyimides | Gas Separation, Catalysis, High-Performance Films |
| Coordinative Bonding | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Metal-Organic Frameworks (MOFs), Coordination Polymers | Sensing, Luminescent Materials, Catalysis |
| Weak Interactions | Graphene, Carbon Nanotubes | Polymer-Nanocomposites | Conductive Plastics, EMI Shielding |
| Non-covalent | Other Organic Molecules | Co-crystals, Eutectics | Modified Optical Properties, Pharmaceutical Formulations |
Advanced In-Situ Characterization Techniques
To fully understand and optimize the performance of materials based on this compound, it is crucial to study their properties under operational conditions. Advanced in-situ characterization techniques allow for real-time monitoring of structural and electronic changes during physical or chemical processes.
Future research should move beyond standard ex-situ characterization and employ methods that can probe dynamic behaviors. For example:
In-situ Spectroelectrochemistry: To observe changes in absorption and emission spectra as the material undergoes oxidation and reduction, providing insight into the nature of charge carriers and degradation mechanisms in electronic devices.
In-situ X-ray Diffraction: To monitor the evolution of crystalline structure during solvent annealing, thermal processing, or the formation of multi-component crystals. mdpi.com
Transient Absorption Spectroscopy: To study the dynamics of excited states on femtosecond to microsecond timescales, which is essential for understanding the efficiency of light-emitting processes in OLEDs or photocatalytic reactions.
These advanced techniques can provide a deeper understanding of structure-property-performance relationships, guiding the rational design of improved materials and devices.
Table 3: Advanced In-Situ Techniques for Bicarbazole Diamine Research
| Technique | Process to Monitor | Key Information Gained |
|---|---|---|
| Cyclic Voltammetry coupled with UV-Vis/Fluorescence | Electrochemical Doping/Redox Cycling | Identification of charged species, stability of redox states, electrochromic behavior. |
| Grazing-Incidence X-ray Diffraction (GIXD) during Spin-Coating | Thin Film Formation | Evolution of molecular packing and orientation, kinetics of crystallization. |
| Temperature-Controlled Neutron Scattering | Polymer Chain Dynamics | Glass transition behavior, segmental motion in hybrid polymer systems. |
| Time-Resolved Photoluminescence Spectroscopy | Device Operation (OLED) | Excited state lifetime, efficiency of energy transfer, degradation pathways. |
Upscaling and Industrial Relevance of Research Findings
For laboratory discoveries to have a real-world impact, the synthesis of this compound and its derivatives must be scalable, cost-effective, and safe. While many synthetic methods for carbazole derivatives exist, such as Suzuki or Buchwald-Hartwig couplings and Ullmann reactions, these often rely on expensive catalysts and require extensive purification. mdpi.com
Future research must address the challenge of translating gram-scale laboratory syntheses to kilogram-scale industrial production. mdpi.com Key areas of focus should include:
Process Optimization: Developing synthetic routes that minimize the number of steps, maximize yield, and reduce the use of hazardous reagents and solvents.
Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry can offer significant advantages in terms of safety, control, and scalability. mdpi.com A flow process could allow for better management of reaction temperature and time, leading to higher purity and consistency. mdpi.com
Catalyst Recovery and Reuse: Investigating methods for recovering and recycling expensive transition metal catalysts to improve the economic viability of the synthesis.
The inherent properties of carbazole-based materials make them highly relevant for industries focused on electronics, displays, and specialty polymers. chim.itresearchgate.net Demonstrating a robust and scalable synthesis for this compound is a critical step in unlocking its commercial potential and paving the way for its use in next-generation technologies.
Table 4: Comparison of Synthetic Approaches for Bicarbazole Production
| Parameter | Laboratory-Scale Batch Synthesis | Potential Industrial-Scale Flow Synthesis |
|---|---|---|
| Scale | Milligrams to Grams | Kilograms to Tons |
| Typical Method | Pd/Cu-catalyzed cross-coupling (e.g., Suzuki, Ullmann). mdpi.com | Optimized coupling reactions, potentially catalyst-free high-temperature methods. |
| Heat & Mass Transfer | Often inefficient, potential for hotspots. | Highly efficient, precise temperature control. mdpi.com |
| Safety | Handling of pyrophoric or toxic reagents in larger quantities is risky. | Enhanced safety through smaller reaction volumes at any given time. mdpi.com |
| Cost-Effectiveness | High cost due to expensive catalysts and solvents, extensive purification. | Potential for lower cost through automation, solvent recycling, and catalyst reuse. |
| Consistency | Batch-to-batch variability can be high. | High consistency and product quality. |
Q & A
Q. Advanced
- TD-DFT (B3LYP/6-31G*) predicts ΔEST within ±0.03 eV of experimental values ().
- Charge transfer (CT) analysis : Natural Transition Orbitals (NTOs) identify donor-acceptor interactions.
- Spin-orbit coupling (SOC) : Higher SOC in carbazole dimers reduces triplet-state lifetimes (τ < 5 µs).
Validation : Compare computed ΔEST with transient absorption spectroscopy data.
How can bicarbazole-based SAMs optimize perovskite solar cell interfaces?
Advanced
Mixed SAM strategy ():
- Combine DCZ-4P (bicarbazole-diphosphonic acid) with Me-4PACz to strengthen oxide-perovskite bonding.
- Anchoring groups : Phosphonic acids improve adhesion (contact angle <10°), while bicarbazole donors enhance hole extraction.
- Degradation mitigation : Avoid polar solvents (e.g., DMF) during SAM deposition to prevent perovskite dissolution.
Performance : VOC increases by 0.1–0.2 V with SAM-treated interfaces.
Why do bicarbazole isomers exhibit divergent chiroptical properties in CPL applications?
Q. Advanced
- Steric effects : 1-carbazole isomers enable tighter helical packing (|glum| = 2.0×10⁻³) vs. 4-carbazole (|glum| = 1.0×10⁻³) ().
- Solvent-driven conformational changes : Polar solvents (acetonitrile) disrupt π-π stacking, reducing dissymmetry factors.
- Crystallography-guided design : Use XRD to pre-screen isomers with optimal dihedral angles (45–60°) for CPL activity.
How do dual-donor bicarbazole designs improve TADF emitter efficiency?
Q. Advanced
- Dual emission pathways : Coupled carbazole donors (e.g., 33TCzPN in ) increase absorption coefficients (ε > 10⁵ M⁻¹cm⁻¹).
- EET suppression : 2,6-substitution on acceptors reduces Förster radius (<2 nm), minimizing energy loss.
- PLQY enhancement : Dual donors improve radiative decay rates (kᵣ > 10⁶ s⁻¹), achieving EQE >17% ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
